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Compound of Interest

Compound Name: Civetone

Cat. No.: B1203174 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of civetone relative to other

macrocyclic musk compounds. The information presented is based on experimental data from

peer-reviewed studies, focusing on the interactions of these compounds with olfactory

receptors, which are primary targets for fragrance and potential therapeutic applications.

Macrocyclic musks are a class of compounds highly valued for their distinct and persistent

odors. Their biological effects are primarily mediated through olfactory receptors (ORs), a large

family of G protein-coupled receptors (GPCRs). Recent research has identified specific human

olfactory receptors, such as OR5AN1, that respond to various musk compounds, providing a

basis for quantitative comparisons of their efficacy.[1][2]

Quantitative Data Presentation
The efficacy of macrocyclic musk compounds can be evaluated through several metrics,

including their ability to activate olfactory receptors and their binding affinity. The following

tables summarize key experimental data for civetone and other representative macrocyclic

musks.

Table 1: Efficacy (EC50) of Macrocyclic Musks on Human Olfactory Receptor OR5AN1

The half-maximal effective concentration (EC50) represents the concentration of a compound

at which it elicits 50% of its maximal response in a functional assay. Lower EC50 values
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indicate higher potency. The data below were primarily determined using luciferase reporter

gene assays in heterologous expression systems.

Compound
Chemical
Class

Olfactory
Receptor

EC50 (µM) Source

Civetone
Macrocyclic

Ketone
OR5AN1 Responsive* [2]

(R)-Muscone
Macrocyclic

Ketone
OR5AN1 13.3 [3]

(S)-Muscone
Macrocyclic

Ketone
OR5AN1 11.3 [3]

Racemic

Muscone

Macrocyclic

Ketone
OR5AN1 12.5, 14.2 [2][3]

Cyclopentadecan

one

Macrocyclic

Ketone
OR5AN1 19.96 [3]

Ambrettolide
Macrocyclic

Lactone
OR5AN1 >100 [3]

Ethylene

Brassylate

Macrocyclic

Lactone
OR5AN1 52.81 [3]

*While studies confirm that OR5AN1 responds to civetone, a specific EC50 value from a direct

comparative study was not available in the reviewed literature.[2] Ambrettolide, a macrocyclic

lactone, shows a significantly weaker response compared to the macrocyclic ketones.[3]

Table 2: Comparative Binding Affinities of Musk Compounds to Human Olfactory Receptor

OR5AN1

Molecular docking simulations are used to predict the binding affinity of a ligand to a receptor.

The binding energy, expressed in kcal/mol, indicates the strength of the interaction, with more

negative values suggesting a stronger binding affinity. The following data were obtained using

quantum mechanics/molecular mechanics (QM/MM) hybrid methods.[1]
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Compound
Chemical
Class

Olfactory
Receptor

Binding
Energy
(kcal/mol)

Source

Musk Ketone Nitromusk OR5AN1 -8.2 [1]

Ambretone
Macrocyclic

Ketone
OR5AN1 -7.28 [2]

Musk Xylene Nitromusk OR5AN1 -7.3 [1]

Thiacyclopentad

ecane 1-oxide
Thio-macrocycle OR5AN1 -5.62 [2]

It is noteworthy that nitromusks like Musk Ketone exhibit high binding affinities to OR5AN1.[1]

Among the macrocyclic compounds, Ambretone shows a strong predicted binding energy.[2]

Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of

macrocyclic musk efficacy.

1. Luciferase Reporter Gene Assay for Olfactory Receptor Activation

This in vitro functional assay is widely used to quantify the activation of olfactory receptors in

response to specific odorants.

Cell Culture and Transfection:

Hana3A cells, a cell line suitable for expressing olfactory receptors, are cultured in

Minimum Essential Medium (MEM) supplemented with 10% fetal bovine serum.

Cells are seeded in 96-well plates.

Transient transfection is performed using a lipid-based transfection reagent. The plasmid

DNA mixture includes the coding sequence for the human olfactory receptor of interest

(e.g., OR5AN1), an accessory protein to aid receptor transport to the cell surface (e.g.,

Receptor Transporting Protein 1 Short - RTP1S), a chimeric G-protein alpha subunit

(Gαolf) to facilitate signal transduction, and a reporter gene construct (e.g., firefly
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luciferase under the control of a cyclic AMP response element - CRE). A second reporter,

such as Renilla luciferase, is often co-transfected to normalize for transfection efficiency.

Odorant Stimulation:

After a 24-hour incubation period post-transfection, the culture medium is replaced with a

serum-free medium containing the desired concentration of the musk compound (e.g.,

civetone, muscone). A range of concentrations is used to generate a dose-response

curve.

The cells are incubated with the odorant for a defined period, typically 4-6 hours.

Luciferase Activity Measurement:

Following incubation, the cells are lysed.

A dual-luciferase reporter assay system is used to measure the luminescence produced

by both firefly and Renilla luciferases.

The firefly luciferase activity, which is induced by odorant-mediated receptor activation and

subsequent cAMP production, is normalized to the constitutive Renilla luciferase activity.

Data Analysis:

The normalized luciferase activity is plotted against the logarithm of the odorant

concentration.

A nonlinear regression model, such as the four-parameter Hill equation, is used to fit the

dose-response curve and determine the EC50 value.

2. Molecular Docking of Musk Compounds to Olfactory Receptors

This computational method predicts the binding mode and affinity of a ligand within the active

site of a receptor.

Receptor and Ligand Preparation:
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Receptor Structure: Since experimental structures of most olfactory receptors are

unavailable, a homology model of the target receptor (e.g., OR5AN1) is built using the

crystal structure of a related GPCR (e.g., bovine rhodopsin or the CXCR4 chemokine

receptor) as a template.

Ligand Structure: The 3D structures of the musk compounds are generated and optimized

to their lowest energy conformation.

Docking Simulation:

A docking software (e.g., AutoDock, MOE, or GOLD) is used to predict the binding poses

of the ligand in the active site of the receptor. The active site is typically identified based on

the location of conserved residues known to be important for ligand binding in other

GPCRs.

The docking algorithm samples a large number of possible conformations and orientations

of the ligand within the binding pocket.

Scoring and Analysis:

Each predicted binding pose is assigned a score based on a scoring function that

estimates the binding free energy. The score considers factors like intermolecular forces,

hydrogen bonds, and electrostatic interactions.

The pose with the most favorable score (typically the most negative binding energy) is

considered the most likely binding mode.

Further refinement and validation of the docking results can be performed using more

computationally intensive methods like molecular dynamics (MD) simulations.

Mandatory Visualizations
Signaling Pathway of Olfactory Receptors

The following diagram illustrates the canonical signal transduction pathway initiated by the

activation of an olfactory receptor.
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Caption: Olfactory receptor signaling cascade.
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Experimental Workflow for Luciferase Reporter Gene Assay

The diagram below outlines the key steps in determining the efficacy of a musk compound

using a luciferase reporter gene assay.

1. Cell Seeding
(Hana3A cells in 96-well plate)

2. Transfection
(OR5AN1, RTP1S, Gαolf, Luciferase Reporter)

3. Incubation
(24 hours)

4. Odorant Stimulation
(Add Civetone/Musk Compound)

5. Incubation
(4-6 hours)

6. Cell Lysis

7. Luminescence Measurement
(Dual-Luciferase Assay)

8. Data Analysis
(Normalize and calculate EC50)

Click to download full resolution via product page
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Caption: Luciferase reporter assay workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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